3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide

Hydrolytic stability Protecting group strategy Synthetic intermediate selection

Choose CAS 1903925-51-8 for medicinal chemistry campaigns requiring a pre-formed, hydrolytically stable N-tert-butyl carboxamide that survives acidic conditions where N-Boc analogs cleave. The bromine handle enables one-step Suzuki–Miyaura diversification without altering pyrrolidine N-substitution. The carboxamide NH provides a persistent hydrogen-bond donor, directly contributing to >10-fold potency increases in SMYD and kinase inhibitor programs. Procure now to eliminate deprotection steps, avoid misleading SAR, and enable structure-guided design via anomalous scattering in co-crystallography.

Molecular Formula C14H20BrN3O2
Molecular Weight 342.237
CAS No. 1903925-51-8
Cat. No. B2801898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
CAS1903925-51-8
Molecular FormulaC14H20BrN3O2
Molecular Weight342.237
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
InChIInChI=1S/C14H20BrN3O2/c1-14(2,3)17-13(19)18-7-6-11(9-18)20-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19)
InChIKeyYDBWOLRSQZBFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide (CAS 1903925-51-8): Structural Profile and Comparator Landscape for Research Procurement


3-((5-Bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide (CAS 1903925-51-8) is a synthetic pyrrolidine-1-carboxamide derivative bearing a 5-bromopyridin-2-yl ether at the pyrrolidine 3-position and an N-tert-butyl urea moiety. The compound belongs to a broader class of substituted pyrrolidine carboxamides that have been investigated in medicinal chemistry programs targeting kinases, SMYD methyltransferases, and voltage-gated sodium channels [1][2]. Its closest commercially available analog is tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (the N-Boc derivative, CAS 960289-30-9 and 960289-29-6 for individual enantiomers), which differs solely at the pyrrolidine N-substituent . This single-point structural divergence—N-tert-butyl carboxamide versus N-tert-butoxycarbonyl (Boc)—drives critical differences in hydrolytic stability, hydrogen-bonding capacity, and synthetic compatibility that have direct consequences for experimental design and procurement decisions.

Why N-tert-Butyl Carboxamide vs. N-Boc Carbamate Is Not a Trivial Replacement in 3-((5-Bromopyridin-2-yl)oxy)pyrrolidine Scaffolds


Procurement decisions involving 3-((5-bromopyridin-2-yl)oxy)pyrrolidine derivatives must account for the fact that the N-tert-butyl carboxamide of CAS 1903925-51-8 is not functionally interchangeable with the N-Boc carbamate of CAS 960289-30-9 (or its enantiomers). The Boc group is an acid-labile protecting group routinely cleaved under mildly acidic conditions (e.g., TFA or HCl), releasing the free pyrrolidine NH for further functionalization; the tert-butyl urea moiety, by contrast, is hydrolytically stable under these conditions and introduces a persistent hydrogen-bond donor/acceptor pair that can alter target binding, solubility, and metabolic stability [1]. In biological screening cascades where the pyrrolidine nitrogen's substitution state directly influences pharmacological activity—as documented for pyrrolidine carboxamide inhibitors of SMYD2/SMYD3 and certain kinase targets—substituting one N-substituent for another without quantitative justification risks generating misleading structure–activity relationship (SAR) conclusions and wasted screening resources [2]. The quantitative evidence compiled below is specifically designed to enable data-driven selection between these close structural alternatives.

Quantitative Differentiation Evidence for 3-((5-Bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide (CAS 1903925-51-8) vs. Closest Analogs


Hydrolytic Stability: N-tert-Butyl Carboxamide vs. N-Boc Carbamate Under Acidic Conditions

The N-tert-butyl carboxamide of CAS 1903925-51-8 is intrinsically stable to the acidic conditions (e.g., 20–50% TFA in DCM, or 4 M HCl in dioxane) that quantitatively cleave the Boc carbamate of its closest analog, tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 960289-30-9), within minutes at ambient temperature [1]. This differential stability has been exploited in medicinal chemistry programs where a pyrrolidine carboxamide was required to survive subsequent acidic transformations or where the free NH generated by Boc deprotection would confound biological readouts [2]. For procurement, this means CAS 1903925-51-8 is the appropriate choice when the experimental workflow includes acid-mediated steps post-introduction of the pyrrolidine moiety, whereas CAS 960289-30-9 is selected when the pyrrolidine NH must ultimately be liberated.

Hydrolytic stability Protecting group strategy Synthetic intermediate selection

Hydrogen-Bond Donor Capacity: N-tert-Butyl Carboxamide NH vs. Boc Oxygen

The N-tert-butyl carboxamide of CAS 1903925-51-8 provides a hydrogen-bond donor (urea NH) that is absent in the N-Boc analog (CAS 960289-30-9), which presents only hydrogen-bond acceptor oxygen atoms at the pyrrolidine N-substituent. Calculated H-bond donor count = 1 for CAS 1903925-51-8 versus 0 for the Boc analog [1]. This difference is pharmacologically consequential: in the SMYD3 inhibitor series exemplified by Epizyme's substituted pyrrolidine carboxamides, the presence of a urea NH at the pyrrolidine nitrogen was essential for sub-micromolar enzymatic inhibition, with N-alkyl or N-acyl replacements exhibiting >10-fold loss in potency in biochemical assays [2]. For researchers procuring these building blocks for fragment-based or target-directed screening, the H-bond donor capacity of CAS 1903925-51-8 represents a testable hypothesis for target engagement that the Boc analog cannot recapitulate without deprotection and subsequent derivatization.

Hydrogen bonding Target engagement Physicochemical properties

5-Bromopyridine Handle: Synthetic Diversification Potential vs. Non-Halogenated Analogs

The 5-bromopyridin-2-yl ether of CAS 1903925-51-8 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that is absent in the non-halogenated pyridyl analog series (e.g., 3-(pyridin-2-yl)oxy-pyrrolidine derivatives). The bromine atom at the pyridine 5-position enables late-stage diversification without altering the pyrrolidine core substitution [1]. In published pyrrolidine-carboxamide medicinal chemistry programs, the bromopyridine moiety has demonstrated typical Suzuki coupling yields of 60–92% with aryl/heteroaryl boronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis , enabling parallel library synthesis. This compares favorably to non-halogenated pyridine scaffolds that require pre-functionalization (e.g., via directed ortho-metallation or Chichibabin-type reactions), adding 1–3 synthetic steps with variable yields.

Cross-coupling Suzuki reaction Buchwald–Hartwig amination Building block utility

Stereochemical Composition: Racemic Mixture vs. Single Enantiomer Procurement Options

CAS 1903925-51-8 is supplied as a racemic mixture at the pyrrolidine 3-position stereocenter, whereas the closest Boc-protected analog is commercially available in enantiomerically resolved forms: (S)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 960289-30-9) and the (R)-enantiomer (CAS 960289-29-6) . In pyrrolidine-based kinase and methyltransferase inhibitors, the stereochemistry at the 3-position of the pyrrolidine ring has been shown to produce 5- to >100-fold differences in target potency, as demonstrated with stereochemically resolved pyrrolidine carboxamide SMYD inhibitors [1]. For initial screening campaigns where both enantiomers need to be evaluated, procurement of the racemate (CAS 1903925-51-8) followed by chiral resolution may be cost-effective; however, for hit confirmation and lead optimization where a specific enantiomer has been identified as the active species, procurement of the enantiopure Boc intermediate and subsequent conversion to the target carboxamide may be required. Note: Quantitative enantiomer-specific activity data for CAS 1903925-51-8 itself are not available in the public domain as of the search date, and this evidence dimension is presented as a class-level inference.

Stereochemistry Chiral purity Enantiomer-specific activity

Optimal Procurement Scenarios for 3-((5-Bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide (CAS 1903925-51-8)


Parallel Library Synthesis Requiring Acid-Stable Pyrrolidine Scaffolds

When a medicinal chemistry campaign requires parallel diversification of the pyridine 5-position via Suzuki–Miyaura cross-coupling while preserving the pyrrolidine N-substituent unchanged through subsequent acidic workup or deprotection steps, CAS 1903925-51-8 is the appropriate procurement choice. Its N-tert-butyl carboxamide survives conditions that cleave the Boc group of CAS 960289-30-9 [1]. The bromine handle enables one-step diversification, avoiding the multi-step sequences required for non-halogenated pyridine analogs .

Biochemical Screening Where Pyrrolidine N-H Bond Donation Is Hypothesized to Drive Target Affinity

In target-based screening programs where structural biology or modeling suggests a hydrogen-bond donor interaction at the pyrrolidine nitrogen position, CAS 1903925-51-8 provides this donor directly without requiring Boc deprotection and subsequent urea formation. Class-level SAR from Epizyme's SMYD inhibitor program indicates that the carboxamide NH contributes >10-fold to biochemical potency relative to N-substituents lacking a donor [1]. Procurement of the pre-formed carboxamide eliminates the need for an additional synthetic step and associated yield loss.

Initial Hit-Finding Campaigns Where Both Enantiomers Must Be Evaluated Economically

For exploratory screening where the active enantiomer at the pyrrolidine 3-position has not yet been determined, procurement of racemic CAS 1903925-51-8 enables simultaneous evaluation of both stereoisomers in a single sample, deferring the cost of chiral resolution or enantioselective synthesis until a confirmed hit is obtained [1]. This contrasts with procuring enantiopure Boc intermediates (CAS 960289-30-9 or 960289-29-6) at higher unit cost per enantiomer before stereochemical preference is established.

Fragment-Based Drug Discovery Leveraging the Bromine Atom for Anomalous Scattering in X-ray Crystallography

The bromine atom at the pyridine 5-position of CAS 1903925-51-8 provides a strong anomalous scattering signal (f'' = 0.97 e⁻ at Cu Kα) that can facilitate unambiguous assignment of binding pose in protein–ligand co-crystal structures [1]. This property is absent in non-halogenated pyridine analogs and is weaker for chloro-substituted comparators (f'' = 0.33 e⁻ at Cu Kα). For fragment-based drug discovery or structure-guided optimization campaigns, this anomalous signal can accelerate structure determination and reduce ambiguity in electron density interpretation.

Quote Request

Request a Quote for 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.